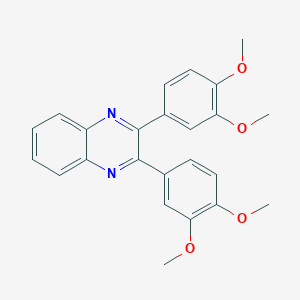

2,3-Bis(3,4-dimethoxyphenyl)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H22N2O4 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

2,3-bis(3,4-dimethoxyphenyl)quinoxaline |

InChI |

InChI=1S/C24H22N2O4/c1-27-19-11-9-15(13-21(19)29-3)23-24(26-18-8-6-5-7-17(18)25-23)16-10-12-20(28-2)22(14-16)30-4/h5-14H,1-4H3 |

InChI Key |

ZYDVVBOBRYOSGF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Bis 3,4 Dimethoxyphenyl Quinoxaline and Analogues

Cyclocondensation Approaches Utilizing o-Phenylenediamines and α-Dicarbonyl Precursors

The most fundamental and widely used method for synthesizing the quinoxaline (B1680401) core involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.comias.ac.in For the specific synthesis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, this would involve the reaction of an o-phenylenediamine with 3,3',4,4'-tetramethoxybenzil. Research in this area has focused on improving the efficiency and environmental footprint of this classic reaction.

The yield and rate of quinoxaline synthesis are highly dependent on reaction parameters. Strategic optimization involves a careful selection of solvents, catalysts, and temperature to maximize efficiency. For instance, the condensation of o-phenylenediamine and benzil (B1666583), a model reaction for this class of compounds, has been studied under various conditions. The choice of solvent can significantly influence the reaction outcome; studies have shown that protic solvents like ethanol (B145695), often mixed with water, can be highly effective. rsc.orgajrconline.org One study found that for the synthesis of 2,3-diphenylquinoxaline (B159395), an ethanol/water mixture at room temperature provided a 95% yield. rsc.org

Catalysts also play a crucial role. While the reaction can proceed without a catalyst, various acids (both Brønsted and Lewis) and other promoters have been employed to accelerate the process. ias.ac.inresearchgate.net Heteropolyacids and alumina-supported catalysts have been introduced as recyclable and efficient options for quinoxaline preparation at room temperature, aligning with green chemistry principles. nih.gov Optimization studies often involve screening different catalysts and their concentrations to find the ideal balance between reaction speed and product purity. nih.govias.ac.in

| Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Ethanol/H₂O | 10 | 95 |

| Methanol | 15 | 92 |

| Water | 20 | 90 |

| Acetonitrile | 25 | 85 |

| Dichloromethane | 30 | 80 |

| Chloroform | 30 | 78 |

In response to growing environmental concerns, significant effort has been directed toward developing catalyst-free and green synthetic protocols. ijirt.org These methods aim to reduce waste, avoid toxic reagents, and minimize energy consumption. ias.ac.in A highly efficient, catalyst-free protocol has been reported using methanol as the solvent at ambient temperature, affording excellent yields of quinoxalines in as little as one minute. thieme-connect.com This approach is scalable and represents a significant improvement over traditional methods that require catalysts and extended reaction times. thieme-connect.com

Another green approach involves the use of Natural Deep Eutectic Solvents (NADESs). A protocol using a choline chloride/water NADES enables the rapid (5 minutes) and high-yield (>90%) synthesis of functionalized quinoxalines at room temperature without any additional catalyst. rsc.org The NADES can be recycled multiple times without losing efficiency, further enhancing the sustainability of the process. rsc.org Additionally, ultrasound irradiation has been employed to promote the catalyst-free synthesis of quinoxalines in water or ethanol, providing high yields in short reaction times under mild conditions. tandfonline.comscielo.brresearchgate.net

| Method | Solvent | Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Ethanol/Acetic Acid | ~30 min (reflux) | Reflux | ~90% | ajrconline.org |

| Catalyst-Free | Methanol | 1 min | Room Temp | 93% | thieme-connect.com |

| Ultrasound-Assisted | Ethanol | 60 min | Room Temp | 98% | scielo.br |

| NADES-Promoted | Choline Chloride/Water | 5 min | Room Temp | 95% | rsc.org |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique offers advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. ijirt.orgajrconline.org The synthesis of quinoxaline derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions. nih.govresearchgate.net

In a typical procedure, an o-phenylenediamine and a 1,2-dicarbonyl compound are mixed and irradiated in a microwave oven. For example, the reaction of o-phenylenediamine and benzil in ethanol under microwave irradiation at 340 W can be completed in 10 minutes, a significant reduction from the 30 minutes of reflux required by the conventional method. ajrconline.org In some cases, the reaction can be performed without any solvent or catalyst, further enhancing its green credentials. nih.gov The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org

Nucleophilic Substitution Reactions in the Functionalization of Quinoxaline Cores

While cyclocondensation provides the basic quinoxaline scaffold, nucleophilic substitution reactions are crucial for introducing diverse functional groups, thereby creating a wide range of analogues with varied properties. This approach is particularly valuable for creating unsymmetrically substituted quinoxalines, which are not readily accessible through direct condensation.

2,3-Dichloroquinoxaline (DCQX) is an exceptionally versatile building block for the synthesis of functionalized quinoxalines. arabjchem.orgarabjchem.org The two chlorine atoms at the C2 and C3 positions are highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of new carbon-heteroatom bonds. arabjchem.orgarabjchem.orgbohrium.com

A wide array of nucleophiles can be used to displace one or both chlorine atoms, including:

N-Nucleophiles: Ammonia, primary and secondary amines, anilines, and other nitrogen-containing heterocycles react with DCQX to form 2-amino-3-chloro- or 2,3-diamino-substituted quinoxalines. arabjchem.orgbohrium.com

O-Nucleophiles: Alcohols and phenols react, typically as their respective alkoxides or phenoxides, to yield 2-alkoxy- or 2-phenoxy-substituted quinoxalines. arabjchem.orgarabjchem.org

S-Nucleophiles: Thiols and thiophenols are effective nucleophiles for creating 2,3-bis(arylthiol)quinoxaline derivatives. researchgate.net

The reaction conditions can often be controlled to achieve either mono- or disubstitution, providing a pathway to both symmetrical and unsymmetrical products. arabjchem.orgarabjchem.org This versatility makes DCQX a key intermediate in the synthesis of complex quinoxaline derivatives for various applications. arabjchem.orgbohrium.com

Regioselectivity is a critical aspect of synthesizing complex molecules, ensuring that functional groups are introduced at specific positions on the molecular scaffold. researchgate.net In quinoxaline chemistry, regioselective functionalization can be approached in several ways. One key strategy involves the controlled, stepwise substitution of 2,3-dichloroquinoxaline. By carefully selecting the nucleophile and reaction conditions (e.g., temperature, stoichiometry), it is possible to replace one chlorine atom selectively before introducing a second, different nucleophile. arabjchem.org

Another advanced strategy involves the direct C-H functionalization of the quinoxaline core. mdpi.comnih.gov While much of this research has focused on quinoline, the principles are applicable to quinoxaline systems. These methods, often catalyzed by transition metals, allow for the formation of new C-C or C-heteroatom bonds at positions that are not accessible through classical substitution patterns. mdpi.com For instance, directing groups can be used to guide the functionalization to a specific C-H bond on the benzene (B151609) portion of the quinoxaline ring, offering a powerful tool for creating novel and complex analogues. researchgate.net These strategies are at the forefront of modern synthetic chemistry, enabling the construction of precisely substituted quinoxaline derivatives. nih.gov

Multicomponent Reaction (MCR) Strategies for Quinoxaline Ring Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules like quinoxalines in a single, one-pot operation. nih.govbohrium.com This approach is highly valued for its efficiency, reduction of waste, and the ability to generate diverse molecular structures from simple starting materials. rsc.orgresearchgate.net MCRs dramatically decrease the need for intermediate purification steps, saving time, resources, and energy. nih.gov

One-pot syntheses are at the forefront of modern organic chemistry for preparing quinoxaline scaffolds. bohrium.com The most common and direct route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as 4,4',5,5'-tetramethoxy-1,2-diphenylethanedione (a benzil derivative), to form this compound. researchgate.net

Reaction Mechanism: The generally accepted mechanism for this acid-catalyzed condensation begins with the activation of one of the carbonyl groups of the 1,2-dicarbonyl compound by a catalyst. researchgate.net This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, which, after another dehydration step, yields the final aromatic quinoxaline ring. researchgate.net

A variety of catalysts have been employed to facilitate this transformation, with a significant trend towards greener and more reusable options. mdpi.com

Table 1: Comparison of Catalytic Systems for One-Pot Quinoxaline Synthesis

| Catalyst System | Reaction Conditions | Advantages |

| Iodine | DMSO, Room Temperature | Mild conditions, good yields (80-90%). mdpi.com |

| Zinc Triflate | Acetonitrile, Room Temperature | High yields (up to 90%), can be used solvent-free with microwave assistance. mdpi.com |

| Hexafluoroisopropanol (HFIP) | Solvent-free, Room Temperature | Green chemistry approach, catalyst is recoverable, excellent yields (95%). mdpi.com |

| β-Cyclodextrin | Water, Room Temperature | Environmentally friendly, catalyst is reusable, biomimetic. mdpi.com |

| Nanoparticle Catalysts | Various | High efficiency, reusability. bohrium.com |

These one-pot protocols offer significant advantages by simplifying the synthetic process and often improving yields compared to traditional multi-step methods. mtieat.org

Diversity-oriented synthesis (DOS) is a strategy used to rapidly generate a library of structurally diverse small molecules. cam.ac.uk When combined with MCRs, DOS becomes a particularly powerful approach for creating complex quinoxaline architectures. nih.govresearchgate.net The inherent flexibility of MCRs allows for the variation of multiple starting components in a single reaction, leading to a wide array of different products. nih.govmdpi.com

By systematically varying the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl starting materials, chemists can generate extensive libraries of quinoxaline analogues. rsc.org For example, using different substituted o-phenylenediamines with a range of aryl, alkyl, or heteroaryl 1,2-diketones can produce a multitude of quinoxaline derivatives with diverse electronic and steric properties. nih.gov This strategy is highly efficient for exploring the chemical space around the quinoxaline core. researchgate.net

The power of this approach lies in its ability to construct not just simple substituted quinoxalines, but also more complex, fused heterocyclic systems in a single step. bohrium.com For instance, by choosing appropriate starting materials with additional reactive functional groups, subsequent intramolecular or intermolecular reactions can occur in the same pot, leading to novel polycyclic scaffolds. researchgate.net This method provides rapid access to unique molecular frameworks that would otherwise require lengthy and complex synthetic sequences. nih.gov

Exploration of Novel Synthetic Pathways and Future Perspectives in the Preparation of this compound

Research into the synthesis of quinoxalines continues to evolve, driven by the need for more sustainable, efficient, and versatile methods. nih.gov Recent innovations focus on green chemistry principles and the use of novel technologies to improve upon classical methods. ekb.eg

Novel Synthetic Pathways:

Hydrothermal Synthesis (HTS): This method utilizes high-temperature water as the reaction medium, eliminating the need for organic solvents. The synthesis of 2,3-diarylquinoxalines has been achieved with high yields and short reaction times (as low as <10 minutes) using this technique, which is considered more environmentally friendly than many existing methods. menchelab.com

Mechanochemistry: A novel spiral gas-solid two-phase flow approach has been developed for the solvent-free and catalyst-free synthesis of quinoxaline derivatives. This method is exceptionally fast, with reactions completing in minutes, and highly efficient, achieving yields greater than 90%. mdpi.com

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metal catalysts, metal-free approaches have gained traction. nih.gov Organocatalysts and even catalyst-free conditions using green solvents like ethanol have been successfully employed for quinoxaline synthesis. nih.gov

Photocatalysis: The use of visible light as a renewable energy source represents a burgeoning area in organic synthesis. Photoinduced decarboxylative coupling reactions offer a mild and efficient pathway for constructing carbo- and heterocyclic compounds, a strategy that could be adapted for quinoxaline synthesis. researchgate.net

Future Perspectives: The future of quinoxaline synthesis will likely focus on the continued integration of green chemistry principles and the development of highly efficient, atom-economical reactions. nih.govekb.eg Key areas of future development include:

Continuous Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the industrial production of quinoxalines. bohrium.com

Computational Discovery: The use of algorithms and computational analysis to predict and optimize new one-pot and multicomponent reactions will accelerate the discovery of novel synthetic routes. nih.gov

Broader Substrate Scope: Efforts will continue to expand the range of functional groups tolerated by new synthetic methods, allowing for the creation of even more complex and diverse quinoxaline derivatives. mdpi.com

The ongoing innovation in synthetic methodologies promises to provide even more powerful tools for the preparation of this compound and its analogues, facilitating further research into their applications. bohrium.com

Advanced Spectroscopic and Structural Characterization of 2,3 Bis 3,4 Dimethoxyphenyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The 1D ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment, number, and type of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is expected to show distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) core and the two dimethoxyphenyl rings, as well as sharp singlets for the four methoxy (B1213986) groups. The protons on the quinoxaline ring typically appear as a complex multiplet system in the downfield region (δ 7.7-8.2 ppm) due to spin-spin coupling. researchgate.net The protons of the dimethoxyphenyl substituents will also reside in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions on the phenyl rings. The four methoxy group protons (-OCH₃) are expected to appear as sharp, intense singlets in the upfield region, typically around δ 3.8-4.0 ppm. niscpr.res.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the carbons of the quinoxaline ring, the substituted phenyl rings, and the methoxy groups. The carbons of the quinoxaline ring typically resonate between δ 128 and 154 ppm. niscpr.res.inrsc.org The carbons of the two dimethoxyphenyl rings will also appear in the aromatic region, with the oxygen-substituted carbons appearing further downfield (typically δ 148-152 ppm). The four equivalent methoxy carbons will produce a single, sharp signal in the upfield region, generally around δ 55-56 ppm. niscpr.res.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Supporting Evidence |

| Quinoxaline-H | 7.70 - 8.20 (m) | 128.0 - 131.0 | researchgate.net |

| Quinoxaline-C (C-H) | - | 141.0 - 142.5 | niscpr.res.in |

| Quinoxaline-C (quaternary) | - | 152.0 - 154.0 | rsc.org |

| Phenyl-H | 6.90 - 7.30 (m) | - | |

| Phenyl-C (C-H) | - | 111.0 - 123.0 | |

| Phenyl-C (quaternary) | - | 131.0 - 133.0 | |

| Phenyl-C (C-O) | - | 148.0 - 152.0 | |

| Methoxy (-OCH₃) | 3.80 - 4.00 (s) | 55.0 - 56.0 | niscpr.res.in |

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's precise connectivity. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). semanticscholar.org For this compound, COSY would be used to trace the connectivity between adjacent protons within the quinoxaline ring system and within each of the dimethoxyphenyl rings, confirming their individual spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH). researchgate.net This allows for the direct assignment of each protonated carbon in the molecule by linking the already identified proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular fragments. It shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). magritek.com This technique would be used to connect the dimethoxyphenyl rings to the quinoxaline core by observing correlations from the phenyl protons to the quaternary carbons of the quinoxaline ring (C-2 and C-3). It would also confirm the position of the methoxy groups by showing correlations from the methoxy protons to the oxygen-bearing carbons of the phenyl rings.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound, the molecular formula is C₂₄H₂₂N₂O₄, which corresponds to a calculated exact mass of 402.1580 g/mol . An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 403.1652. nih.gov The experimental measurement of this value to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₂₄H₂₃N₂O₄⁺ | 403.1652 | Typically within ±0.005 of calculated |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides a fingerprint that helps to confirm the structure. johnshopkins.edu The mass spectrum of 2,3-diphenylquinoxaline (B159395) shows a very stable molecular ion peak, which is also expected for its dimethoxy-substituted analog. nist.gov

The fragmentation of this compound would likely involve:

Loss of Methyl Radicals: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺.

Loss of Methoxy Radicals: The loss of a methoxy radical (•OCH₃) would produce a peak at [M-31]⁺.

Loss of Formaldehyde (B43269): A neutral loss of formaldehyde (CH₂O, 30 Da) from a methoxy group is also possible.

Cleavage of the Phenyl-Quinoxaline Bond: Fragmentation could also occur at the bond connecting the phenyl rings to the quinoxaline core, leading to ions corresponding to the quinoxaline moiety or the dimethoxyphenyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound Values are typical ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Supporting Evidence |

| 3050 - 3100 | C-H Stretch | Aromatic (Quinoxaline and Phenyl) | nist.gov |

| 2950 - 3000 | C-H Stretch | Methoxy (-OCH₃) | researchgate.net |

| ~1600, 1500, 1450 | C=C Stretch | Aromatic Rings | chemicalbook.com |

| ~1515 | C=N Stretch | Quinoxaline Ring | researchgate.net |

| 1250 - 1270 (strong) | C-O Stretch | Aryl Ether (Asymmetric) | researchgate.net |

| 1020 - 1040 (strong) | C-O Stretch | Aryl Ether (Symmetric) | researchgate.net |

| 750 - 850 | C-H Bend | Aromatic (Out-of-plane) | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of 2,3-disubstituted quinoxaline derivatives, including this compound, are characterized by distinct electronic transitions within the ultraviolet-visible range of the electromagnetic spectrum. The absorption of UV or visible light by the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. researchgate.net

The spectra of quinoxaline derivatives are typically dominated by two main types of transitions: π → π* and n → π* transitions. vixra.org The π → π* transitions are generally of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in aromatic systems and conjugated molecules. For many quinoxaline derivatives, these transitions result in strong absorption bands, often observed in the 280-370 nm range. scholaris.ca For instance, a quinoxaline derivative featuring biphenyl (B1667301) substituents exhibits a maximum absorption peak (λmax) at 371 nm. scholaris.ca The extended π-conjugation across the quinoxaline core and the attached phenyl rings is the primary contributor to these absorptions.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, typically the lone pair electrons on the nitrogen atoms of the quinoxaline ring, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths.

Furthermore, in molecules like this compound, the presence of electron-donating methoxy groups on the phenyl rings can lead to Intramolecular Charge Transfer (ICT) transitions. researchgate.net In an ICT transition, the absorption of light causes a shift of electron density from the electron-rich dimethoxyphenyl moieties (the donor) to the electron-deficient quinoxaline core (the acceptor). d-nb.info These ICT bands are sensitive to solvent polarity and typically appear as broad, lower-energy absorption bands at longer wavelengths, sometimes extending into the visible region. researchgate.net The degree of conjugation and the nature of the substituents significantly influence the energy of these transitions, with more extensive conjugation or stronger electron-donating groups typically causing a bathochromic (red) shift to longer wavelengths. scholaris.ca

Table 1: Typical Electronic Transitions in Substituted Quinoxalines

| Transition Type | Involved Orbitals | Typical Wavelength Range | Characteristics |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | 280-370 nm | High intensity, common in conjugated systems. |

| n → π* | Non-bonding to π* antibonding | >340 nm | Low intensity, involves nitrogen lone pairs. |

| ICT | Donor HOMO to Acceptor LUMO | >390 nm | Broad band, sensitive to solvent, occurs in D-A systems. |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on molecular geometry, bond lengths, bond angles, and the organization of molecules in the crystal lattice.

While a specific crystallographic study for this compound was not found, detailed analysis of the closely related analogue, 2,3-Bis(4-ethoxyphenyl)quinoxaline , provides significant insight into the expected structural features. Single crystals of this analogue were obtained by recrystallization from a dichloromethane-methanol mixture. nih.gov

The analysis revealed that 2,3-Bis(4-ethoxyphenyl)quinoxaline crystallizes in the monoclinic space group C2/c. nih.gov A key structural feature is the significant twist between the planar quinoxaline ring system and the two substituted phenyl rings. The dihedral angle between the plane of the quinoxaline ring and the ethoxyphenyl rings is reported to be 39.95 (9)°. nih.gov This non-planar conformation is a common feature in 2,3-diarylquinoxalines and arises from steric hindrance between the aromatic rings. researchgate.net In another related compound, 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, the dimethoxyphenyl ring exhibits a dihedral angle of 35.60 (4)° with the quinoxaline unit, further supporting this twisted geometry. nih.gov

Table 2: Crystallographic Data for the Analogue 2,3-Bis(4-ethoxyphenyl)quinoxaline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₂₂N₂O₂ | nih.gov |

| Formula Weight | 370.44 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| a (Å) | 19.4837 (18) | nih.gov |

| b (Å) | 11.2682 (11) | nih.gov |

| c (Å) | 9.2629 (9) | nih.gov |

| β (°) | 100.196 (1) | nih.gov |

| Volume (ų) | 2001.5 (3) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 293 | nih.gov |

Data is for the structural analogue 2,3-Bis(4-ethoxyphenyl)quinoxaline.

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···π, π-stacking)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. In the solid state of quinoxaline derivatives, interactions such as hydrogen bonds and π-stacking play a crucial role in stabilizing the crystal packing.

In the crystal structure of the analogue 2,3-Bis(4-ethoxyphenyl)quinoxaline , the packing is reported to be dominated by weak C-H···π interactions. nih.gov These interactions occur where a hydrogen atom attached to a carbon atom points towards the electron-rich face of an aromatic ring of a neighboring molecule. However, the study explicitly notes that no classical hydrogen bonds (like N-H···O or O-H···N) or significant π-π stacking interactions are observed in the crystal structure. nih.gov The absence of π-π stacking, where the planar aromatic cores would stack on top of each other, is likely due to the significant twist of the phenyl rings relative to the quinoxaline core, which prevents the necessary parallel arrangement. researchgate.net

While strong C-H···O hydrogen bonds involving the methoxy groups might be anticipated for this compound, the analysis of its ethoxy-analogue suggests that weaker C-H···π forces are the primary drivers of the crystal packing. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigating Photoinduced Processes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying species that have unpaired electrons, such as radicals. It is particularly valuable for investigating photoinduced processes where light absorption leads to the formation of transient radical intermediates.

For quinoxaline derivatives, photoexcitation with UV light can lead to electron transfer processes, generating radical anions or radical cations. mdpi.com EPR spectroscopy is employed to detect and characterize these short-lived paramagnetic species. Often, the concentration of these radicals is too low or their lifetime is too short for direct detection. In such cases, the spin trapping technique is used. This method involves adding a "spin trap" molecule to the solution, which reacts with the transient radical to form a much more stable and persistent radical (a spin adduct) that can be easily detected by EPR. mdpi.com

Studies on related quinoxaline systems have shown that upon UVA irradiation, an electron can be transferred from the excited state of the quinoxaline molecule to molecular oxygen, generating a superoxide (B77818) radical anion (O₂•⁻). scholaris.ca This process can be monitored by trapping the superoxide radical with a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and observing the characteristic EPR spectrum of the resulting •DMPO-OOH adduct. The generation of such radicals provides direct evidence for a photoinduced electron transfer (PET) event, a key process in photochemistry and photobiology.

Computational Chemistry and Theoretical Investigations of 2,3 Bis 3,4 Dimethoxyphenyl Quinoxaline

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It offers a balance between accuracy and computational cost, making it ideal for analyzing relatively large molecules like quinoxaline (B1680401) derivatives.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, a key structural feature is the rotational freedom of the two 3,4-dimethoxyphenyl groups attached to the central quinoxaline core.

Table 1: Representative Dihedral Angles in Related Quinoxaline Structures

| Compound | Ring 1 Dihedral Angle (°) | Ring 2 Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2,3-Diphenylquinoxaline (B159395) | 36.88(5) | 53.32(4) | researchgate.net |

| 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline | 78.45(5) (Chlorophenyl) | 35.60(4) (Dimethoxyphenyl) | nih.gov |

| 2,3-Bis(4-ethoxyphenyl)quinoxaline | 39.95(9) | 39.95(9) | nih.gov |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich 3,4-dimethoxyphenyl substituents and the quinoxaline ring. In contrast, the LUMO is typically centered on the electron-deficient quinoxaline core, a characteristic feature of this heterocyclic system due to the electronegative nitrogen atoms. ossila.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. DFT calculations for similar quinoxaline derivatives show energy gaps typically in the range of 2.8 to 4.8 eV. nih.govresearchgate.net This value influences the molecule's color, photophysical properties, and charge-transfer capabilities.

Table 2: Calculated FMO Energies for a Representative Quinoxaline Derivative

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.0504 | nih.gov |

| LUMO Energy | -3.2446 | nih.gov |

| HOMO-LUMO Gap (ΔE) | 2.8058 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. wolfram.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This method is used to understand delocalization effects, such as conjugation and hyperconjugation, which contribute to molecular stability. researchgate.net

For this compound, NBO analysis would likely reveal significant delocalization arising from π→π* interactions within the aromatic quinoxaline and phenyl rings. Furthermore, it would characterize the n→π* interactions involving the lone pairs (n) of the nitrogen and oxygen atoms donating into the antibonding π* orbitals of the aromatic systems. The stabilization energies associated with these interactions provide quantitative evidence for electron delocalization and help explain the molecule's electronic structure and reactivity patterns.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption wavelengths (λmax) and the intensity of these transitions (oscillator strength). mdpi.com

For a conjugated system like this compound, the primary electronic transitions are expected to be of the π→π* type, originating from the extensive aromatic system. TD-DFT calculations can predict how structural modifications, such as the twist angles of the phenyl rings or the nature of substituents, affect the absorption spectrum. researchgate.net For instance, increased planarity would likely lead to a red shift (longer wavelength) in the absorption maxima due to extended conjugation.

Table 3: Hypothetical TD-DFT Results for a Quinoxaline Derivative

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 358 | 0.45 | HOMO → LUMO (95%) |

| S2 | 342 | 0.12 | HOMO-1 → LUMO (88%) |

| S3 | 305 | 0.25 | HOMO → LUMO+1 (91%) |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. utrgv.edu This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. arxiv.org Quinoxaline derivatives are known to exhibit a wide range of biological activities, and docking studies help to elucidate their mechanism of action at a molecular level. nih.govnih.gov

In a typical molecular docking study, this compound would be placed into the binding site of a specific protein target. The simulation then explores various binding poses and scores them based on binding affinity or energy, usually expressed in kcal/mol. nih.gov A lower binding energy indicates a more stable protein-ligand complex. The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, docking studies on similar quinoxaline compounds against targets like epidermal growth factor receptor (EGFR) or α-glucosidase have revealed specific binding modes that correlate with their inhibitory activity. nih.govnih.gov

Table 4: Example Molecular Docking Results for a Quinoxaline Derivative against a Protein Target

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| EGFR (4HJO) | Quinoxaline-triazole hybrid | -12.03 | Not specified | nih.gov |

| α-glucosidase | Diphenylquinoxaline hybrid 7e | -5.802 | Not specified | nih.gov |

| c-Met kinase (3F66) | MDBD (Quinoxaline derivative) | -10.8 | ARG1086, MET1211 | researchgate.net |

Prediction of Binding Affinity and Optimal Conformation Stability

Computational methods are pivotal in predicting how a ligand such as this compound might interact with biological targets. Molecular docking is a primary tool used to estimate the binding affinity and determine the most stable conformation of a ligand within a protein's binding site. For various quinoxaline derivatives, molecular docking studies have been successfully employed to predict their binding energies and interaction modes with specific protein targets. For instance, studies on other quinoxaline-based compounds have shown good binding affinities towards receptors like VEGFR-2, with calculated binding energies indicating stable interactions. ekb.eg

The stability of the optimal conformation is not only determined by the interactions with the protein but also by the intrinsic structural properties of the molecule. The planarity of the quinoxaline ring system and the rotational freedom of the substituted phenyl rings are critical. In the related compound, 2,3-bis(4-ethoxyphenyl)quinoxaline, the quinoxaline ring is twisted with respect to the ethoxyphenyl rings. nih.gov This twisting is a common feature in 2,3-diarylquinoxalines and is influenced by the steric hindrance between the aromatic rings. The optimal conformation of this compound would likely exhibit a similar non-planar structure, with the dihedral angles between the quinoxaline core and the dimethoxyphenyl rings being a key determinant of its conformational stability and, consequently, its binding capabilities.

Identification of Critical Amino Acid Residues Involved in Binding

Molecular docking simulations also serve to identify the specific amino acid residues that are crucial for the binding of a ligand. In studies of various quinoxaline derivatives, hydrogen bonds and hydrophobic interactions are commonly observed to be the key drivers of protein-ligand recognition. For example, in the case of certain quinoxaline derivatives targeting VEGFR-2, hydrogen bonds with amino acid residues such as ASP 1044 and GLU 883 have been identified as critical for binding. ekb.eg Another study on different quinoxaline derivatives targeting the EGFR receptor highlighted the importance of hydrogen bonds with residues like LYS721 and MET769. nih.gov

For this compound, it can be postulated that the nitrogen atoms in the quinoxaline ring and the oxygen atoms of the methoxy (B1213986) groups on the phenyl rings could act as hydrogen bond acceptors. The aromatic rings themselves are likely to participate in π-π stacking or hydrophobic interactions with corresponding residues in a protein's active site. The precise nature of these interactions and the specific amino acids involved would depend on the topology and chemical environment of the target protein's binding pocket.

Molecular Dynamics (MD) Simulations

Dynamic Behavior of Protein-Ligand Complexes and Binding Mechanisms

MD simulations are also a powerful tool for studying the dynamic behavior of protein-ligand complexes and elucidating binding mechanisms. By simulating the complex over a period of time, researchers can observe the stability of the binding pose predicted by docking, the persistence of key intermolecular interactions, and any conformational changes in the protein or the ligand upon binding. This dynamic perspective provides a more comprehensive understanding of the binding mechanism than static models alone. For other heterocyclic compounds, MD simulations have been used to confirm the stability of ligand-protein complexes and to analyze the internal motions and conformational changes that occur.

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

Quinoxaline derivatives are known to possess interesting electronic properties, and some have been investigated for their non-linear optical (NLO) properties. Hyperpolarizability is a key parameter that quantifies the NLO response of a molecule. Computational methods, particularly density functional theory (DFT), are widely used to calculate the first-order hyperpolarizability (β) of molecules. researchgate.net For some push-pull quinoxaline derivatives, theoretical calculations have been performed to understand the relationship between their molecular structure and NLO response. mdpi.com The presence of electron-donating (dimethoxy) and electron-accepting (quinoxaline) moieties in this compound suggests that it could exhibit NLO properties. DFT calculations would be necessary to predict its hyperpolarizability and assess its potential for NLO applications.

Structure Activity Relationship Sar Studies in Biological Systems in Vitro Focus

Adenosine (B11128) Receptor Antagonism and Binding Affinity

No specific research was identified that investigates the binding affinity or antagonistic properties of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline towards adenosine receptors, including the A2A subtype. The broader class of quinoxalines has been explored for various receptor interactions, but data pinpointing the effects of the dual 3,4-dimethoxyphenyl substitution on A2AAR binding and selectivity for this specific molecule is absent from the available literature. Therefore, an analysis of its substituent effects in this context cannot be provided.

Anti-HIV Activity and Reverse Transcriptase Enzyme Inhibition

The field of anti-HIV research has examined numerous quinoxaline (B1680401) derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govnih.gov These compounds can bind to an allosteric pocket of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function. frontiersin.org However, studies specifically evaluating this compound for its anti-HIV-1 activity or its potency in inhibiting the reverse transcriptase enzyme were not found. The structural features, such as the two 3,4-dimethoxyphenyl groups, that would govern its binding to the HIV RT enzyme have not been documented.

Histone Deacetylase (HDAC) Inhibition Profile

Histone deacetylase (HDAC) inhibitors are a class of compounds explored in cancer therapy, and various heterocyclic scaffolds, including quinoxaline, have been utilized in their design. nih.govnih.gov These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. While SAR studies have been conducted on numerous quinoxaline-based HDAC inhibitors to determine isoform specificity, no data was found that specifically profiles this compound as an HDAC inhibitor or describes the modulatory effects of its specific substitution pattern on HDAC isoform specificity.

Antimicrobial Activities: Broad-Spectrum and Selective Inhibition

Quinoxaline derivatives are known to possess a wide range of antimicrobial activities against various bacterial and fungal strains. Research has shown that substitutions at the 2 and 3 positions of the quinoxaline ring can significantly influence their antimicrobial spectrum and potency. frontiersin.org For instance, some symmetrically 2,3-disubstituted quinoxalines have demonstrated significant antibacterial activity. frontiersin.org However, specific studies detailing the broad-spectrum or selective antimicrobial inhibition profile of this compound against specific pathogens are not present in the surveyed scientific literature.

Influence of Functional Groups on Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of quinoxaline derivatives is significantly influenced by the substituents at the 2 and 3 positions of the quinoxaline ring. Symmetrically disubstituted quinoxalines have demonstrated notable antibacterial activity. nottingham.ac.uk

Specifically, the introduction of amino groups bearing substituted phenyl rings at positions 2 and 3 has been a key area of investigation. A study on a series of N2,N3-diarylquinoxaline-2,3-diamines revealed that the nature of the substituent on the phenyl ring plays a crucial role in determining the antibacterial potency. For instance, N2,N3-Bis(4-methoxyphenyl)quinoxaline-2,3-diamine and the subject of this article, N2,N3-Bis(3,4-dimethoxyphenyl)quinoxaline-2,3-diamine , have been synthesized and evaluated for their antimicrobial properties. nottingham.ac.uk

In a particular study, symmetrically disubstituted quinoxalines generally showed more significant antibacterial activity compared to asymmetrically substituted ones. nottingham.ac.uk The presence of electron-donating groups like methoxy (B1213986) groups on the phenyl rings appears to be favorable for activity against certain bacterial strains. For example, compounds with 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at positions 2 and/or 3 have been reported to exhibit good to moderate antibacterial activity. nih.gov Conversely, the introduction of bulky groups like piperidino or morpholino at these positions has been shown to reduce antibacterial efficacy. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected quinoxaline derivatives against various bacterial strains, highlighting the influence of different substituents.

Table 1: Antibacterial Activity (MIC in μg/mL) of Selected Quinoxaline Derivatives

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Proteus vulgaris |

|---|---|---|---|---|

| N2,N3-Bis(4-methoxyphenyl)quinoxaline-2,3-diamine | 32 | 32 | 64 | 64 |

| N2,N3-Bis(3,4-dimethoxyphenyl)quinoxaline-2,3-diamine | - | - | - | - |

| Compound 2d (structure not specified) | - | 16 | 8 | - |

| Compound 3c (structure not specified) | - | 16 | 8 | - |

| Compound 4 (structure not specified) | - | 16 | - | - |

Data for N2,N3-Bis(3,4-dimethoxyphenyl)quinoxaline-2,3-diamine was not explicitly provided in the cited source, but its analogue N2,N3-Bis(4-methoxyphenyl)quinoxaline-2,3-diamine was included for comparison. The symmetrically disubstituted quinoxalines (2, 3, 4, and 5) were reported to have the most significant antibacterial activity in the study. nottingham.ac.uk

Structural Determinants for Potent Antifungal Activity

The antifungal activity of quinoxaline derivatives is also highly dependent on their substitution patterns. Research has shown that certain structural features can confer significant potency against various fungal strains. rsc.org For instance, in a series of novel quinoxaline derivatives, compounds 5j and 5t (specific structures not detailed in the source) demonstrated very potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which was superior to the commercial fungicide azoxystrobin (B1666510) (EC50 = 26.17 μg/mL). rsc.org

The presence of a methoxy group on the quinoxaline ring has been associated with fungicidal activity. For example, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile was identified as a potent fungicide. nottingham.ac.uk Furthermore, a study on quinoxaline 1,4-di-N-oxide derivatives found that 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide exhibited a potent MIC of 0.24 μg/ml against Aspergillus fumigatus. scirp.org

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Fungal Strain | Activity (EC50 or MIC in μg/mL) |

|---|---|---|

| Compound 5j | Rhizoctonia solani | 8.54 |

| Compound 5t | Rhizoctonia solani | 12.01 |

| Azoxystrobin (standard) | Rhizoctonia solani | 26.17 |

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 |

Specific structures for compounds 5j and 5t were not provided in the cited source. rsc.org

Antimalarial and Antitrypanosomal Properties

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antimalarial and antitrypanosomal agents. The substituents on the quinoxaline scaffold play a critical role in their activity against Plasmodium falciparum and Trypanosoma cruzi.

For antimalarial activity, quinoxaline 1,4-dioxide derivatives have generally shown superior potency compared to their reduced quinoxaline analogues. nih.gov The substitution pattern on the phenyl group at the 3-position is a key determinant of activity. Studies on 3-arylquinoxaline-carbonitrile derivatives revealed that the best activity was observed with a hydrogen or chloro substituent in the para position of the phenyl group. nih.gov While direct data for This compound is not available, the presence of aryl groups at the 2 and 3 positions is a feature of active compounds.

In the context of antitrypanosomal activity, a study of 2,3-disubstituted quinoxalines showed that while 2,3-diaryl-substituted quinoxalines were not active against all tested parasites, they did exhibit activity against T. brucei and intracellular amastigotes of T. cruzi. nih.gov The activity of these compounds was often linked to the presence of methylsulfoxyl, methylsulfonyl, and amine groups, as well as halogen substituents. nih.gov For quinoxaline 1,4-di-N-oxides, the presence of halo-substituents on the benzene (B151609) moiety of the quinoxaline ring tends to produce more active compounds against T. cruzi, while more hydrophilic compounds show decreased activity. nih.gov

Antimycobacterial Activity

Quinoxaline-1,4-di-N-oxides represent a significant class of compounds with potent antimycobacterial activity. The N-oxide groups are considered crucial for this activity. The bioreductive activation of these compounds under hypoxic conditions, which are characteristic of tuberculous granulomas, is thought to be a key part of their mechanism of action.

The nature of the substituents on the quinoxaline ring significantly modulates the antimycobacterial efficacy. Generally, the presence of electron-withdrawing groups on the quinoxaline ring enhances activity. For instance, derivatives with a chlorine atom at the 6- or 7-position exhibit strong activity, whereas electron-donating groups like methyl at these positions tend to reduce activity. nih.gov

While the specific compound This compound is not a 1,4-di-N-oxide, the SAR of related structures provides valuable insights. A study on 6,7-difluoro-3-methyl-2-(3,4-dimethoxyphenylthio) quinoxaline 1,4-dioxide showed good activity in mouse macrophages infected by M. avium paratuberculosis. nih.gov This suggests that the presence of a dimethoxyphenyl group, even as a thioether, can be compatible with antimycobacterial activity within the quinoxaline 1,4-di-N-oxide scaffold.

Furthermore, iron complexes of quinoxaline-1,4-di-N-oxide derivatives have also demonstrated significant in vitro growth inhibitory activity against M. tuberculosis H37Rv, with some complexes showing higher inhibitory effects than second-line therapeutic drugs. nih.gov

Table 3: Antimycobacterial Activity of Selected Quinoxaline-1,4-di-N-oxide Derivatives

| Compound | Target | Activity (MIC in μg/mL) |

|---|---|---|

| Iron complex of 3-chloro-7-methoxy-quinoxaline-2-carboxylate 1,4-di-N-oxide | M. tuberculosis H37Rv | 0.78 |

| Iron complex of 7-trifluoromethyl-quinoxaline-2-carboxylate 1,4-di-N-oxide | M. tuberculosis H37Rv | 0.78 |

These compounds are metal complexes of quinoxaline-1,4-di-N-oxides, highlighting the potential for such derivatives. nih.gov

General Principles of SAR for Quinoxaline Derivatives in Biological Contexts

The structure-activity relationship of quinoxaline derivatives is a multifaceted field, with several general principles emerging from numerous studies across various biological targets. nih.govdoaj.orgmdpi.comresearchgate.net

A fundamental aspect of the SAR of quinoxalines is the profound impact of substituents at positions 2 and 3. The introduction of various functionalities at these positions, such as aryl, amino, and alkyl groups, can dramatically alter the biological activity profile. For instance, the nature of the aryl group in 2,3-diarylquinoxalines is critical, with electron-donating or electron-withdrawing groups on the phenyl rings influencing potency and selectivity. nih.gov

The oxidation state of the nitrogen atoms in the pyrazine (B50134) ring is another key determinant of activity. Quinoxaline 1,4-di-N-oxides often exhibit enhanced biological activity, particularly in antimicrobial and anticancer applications, which is attributed to their bioreductive activation in hypoxic environments. nih.gov

Positional and Electronic Effects of Substituents on Bioactivity

The nature and position of substituents on the aryl groups of 2,3-diarylquinoxalines play a pivotal role in their biological effects. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the molecule's interaction with its biological targets.

Research on various quinoxaline derivatives has demonstrated that the introduction of different functional groups can either enhance or diminish their potency. For instance, in some series of anticancer quinoxalines, the presence of an electron-releasing methoxy group (OCH₃) was found to be more favorable for activity compared to an electron-withdrawing chloro group (Cl). mdpi.com Conversely, other studies on different quinoxaline scaffolds showed that electron-withdrawing groups like chlorine could lead to higher activity than electron-releasing groups such as a methyl group (CH₃). mdpi.com The introduction of a small electron-withdrawing group like a chloro atom has been observed to slightly improve activity in certain N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives. mdpi.com

In the context of 2,3-diarylquinoxalines, the dimethoxy substitution pattern on the phenyl rings, as seen in this compound, is a significant feature. Studies on related compounds have shown that an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus can increase activity. mdpi.com This suggests that the electronic and steric effects of the methoxy groups are important for biological interactions.

The following table summarizes the general influence of substituent electronic effects on the bioactivity of quinoxaline derivatives based on various studies.

| Substituent Type | General Effect on Bioactivity | Example Group | Reference |

| Electron-Donating | Can increase activity in some series | -OCH₃ | mdpi.com |

| Electron-Withdrawing | Can increase activity in other series | -Cl | mdpi.com |

| Electron-Withdrawing | Can slightly improve activity | -Cl | mdpi.com |

Impact of Core Scaffold Modifications on Receptor Interactions

Alterations to the central quinoxaline ring system are a critical aspect of SAR studies, as they directly impact the molecule's shape, rigidity, and ability to interact with biological receptors. The quinoxaline moiety itself is considered an essential pharmacophore for various biological activities, including anticancer effects. mdpi.comdoaj.org

Modifications at positions 2 and 3 of the quinoxaline core are particularly significant. The presence of aryl groups at these positions, as in 2,3-diarylquinoxalines, is a common feature in many biologically active compounds. nih.gov The nature of the linker between the quinoxaline nucleus and other parts of the molecule can also dramatically affect activity. For example, in some anticancer derivatives, a benzyl (B1604629) linker was found to increase activity, while a sulfonyl linker decreased it. mdpi.com

Furthermore, the fusion of the quinoxaline system with other heterocyclic or polycyclic aromatic systems through molecular hybridization is a strategy employed to enhance anticancer activity. mdpi.com The stereochemistry of the substituents on the quinoxaline core can also be a determining factor for bioactivity, with trans isomers sometimes showing better activity than cis isomers in certain series of derivatives. nih.gov

The table below illustrates the impact of various modifications to the quinoxaline core on biological activity.

| Modification | Effect on Bioactivity | Reference |

| Aryl groups at C2 and C3 | Common feature in active compounds | nih.gov |

| Benzyl linker from the core | Can increase anticancer activity | mdpi.com |

| Sulfonyl linker from the core | Can decrease anticancer activity | mdpi.com |

| Fusion with other ring systems | Can enhance anticancer activity | mdpi.com |

| trans isomer configuration | Can exhibit higher activity than cis isomers | nih.gov |

These studies underscore the importance of the quinoxaline core as a versatile scaffold that can be strategically modified to optimize interactions with specific biological targets. researchgate.net

Advanced Applications in Material Science and Catalysis

Electron Transport Materials (ETMs)

Quinoxaline (B1680401) derivatives are recognized as an attractive class of heterocyclic compounds for charge transport applications. nih.gov Their inherent electron-deficient character makes them suitable for use as electron transport materials (ETMs) in various optoelectronic devices. nih.gov The movement of charge carriers in these materials is a complex process influenced by electronic, structural, and energetic factors. nih.gov The ability to modify the quinoxaline structure allows for the fine-tuning of these properties to meet the specific demands of different applications. nih.gov

In the field of organic solar cells (OSCs), quinoxaline-based molecules have garnered significant interest as acceptor materials. rsc.org Their function is critical in minimizing energy loss, a key challenge in developing high-performance OSCs. rsc.org The unique molecular packing modes, low reorganization energy, and the extensive possibilities for structural modification of quinoxaline-based acceptors contribute to reduced energy loss and superior charge generation and transport. rsc.org

Derivatives of quinoxaline are used in bulk-heterojunction (BHJ) solar cells. For instance, small molecules incorporating a dibenzo[f,h]thieno[3,4-b]quinoxaline core have been synthesized and used as sensitizers with case.educase.edu-phenyl-C61-butyric acid methyl ester (PCBM). researchgate.net One such device achieved a power conversion efficiency (PCE) of 1.70% with a high external quantum yield of 55%, which was attributed to balanced electron and hole mobility and good film morphology. researchgate.net In another example, copolymers based on naphthalenediimide/quinoxaline and thieno[3,2-b]thiophene (B52689) achieved a PCE of 4.81% in an all-polymer solar cell (all-PSC) device, demonstrating the potential of quinoxaline units in expanding the spectral response for better light harvesting. beilstein-journals.org

Table 1: Performance of Quinoxaline-Based Organic Solar Cells

| Quinoxaline-Based Material System | Device Type | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|---|

| Dibenzo[f,h]thieno[3,4-b]quinoxaline core with PCBM | BHJ-OSC | 1.70% | Balanced charge mobility and good film morphology. researchgate.net |

| Naphthalenediimide/quinoxaline-thiophene copolymer with PTB7-Th donor | All-PSC | 4.81% | Broadened absorption band for wider photon harvesting. beilstein-journals.org |

Quinoxaline derivatives serve as versatile building blocks in the design of sensitizers for dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net Their strong electron-accepting nature is a key attribute, enabling their use as auxiliary acceptors or as π-bridges within a donor-π-acceptor (D-π-A) architecture. nih.govresearchgate.net This structural role facilitates efficient electron injection from the dye to the semiconductor's conduction band (e.g., TiO2) and enhances charge collection. nih.govbeilstein-journals.org

The structural versatility of the quinoxaline moiety allows for the development of dyes with broad light absorption spectra. nih.gov For example, novel organic sensitizers based on a quinoxaline core, where a triphenylamine (B166846) donor was linked to the 2,3-diphenyl rings, were synthesized and tested in DSSCs, achieving power conversion efficiencies up to 5.56%. case.edu This performance underscores the promise of the quinoxaline unit as a potent electron acceptor in organic sensitizers. case.edu Research has also shown that modifying the π-linker in quinoxaline-based dyes can significantly impact their photovoltatic performances by improving molar absorption coefficients and red-shifting the absorption peak for better light harvesting. researchgate.net In some designs, pyrazino[2,3-g]quinoxaline (B3350192) has been used as a π-linker, resulting in dyes with exceptionally broad and intense spectral absorption and achieving a PCE of 6.86%. rsc.org

Table 2: Examples of Quinoxaline-Based Dyes in DSSCs

| Sensitizer Architecture | Role of Quinoxaline | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Triphenylamine-Quinoxaline (RC-22) | Electron Acceptor | 5.56% | case.edu |

| Phenothiazine-Quinoxaline (DSSC 66) | Electron Withdrawing Group | 4.36% | researchgate.net |

| Pyrazino[2,3-g]quinoxaline π-linker | π-Linker | 6.86% | rsc.org |

Quinoxaline derivatives are emerging as promising candidates for n-type semiconductor materials in organic field-effect transistors (OFETs). nih.govrsc.org An ideal semiconductor in an OFET should have frontier molecular orbital levels that align with the work function of the electrode to facilitate charge injection. frontiersin.org The electron-deficient nature of the quinoxaline chromophore makes it a suitable component for constructing such semiconductors. frontiersin.orgnih.gov

While the development of n-type organic semiconductors has generally lagged behind their p-type counterparts in terms of mobility and stability, significant progress is being made. rsc.org Although some quinoxaline-based polymers have shown p-type behavior with hole mobilities as high as 0.12 cm²/V·s, the inherent properties of the quinoxaline unit are well-suited for n-channel materials. frontiersin.orgfrontiersin.org The tunability of their properties, including the potential for high electron mobility and optimal energy levels, positions them as strong contenders for future OFET technologies. nih.gov For instance, new quinoxaline derivatives end-functionalized with various phenyl and thiophenyl groups have been synthesized and incorporated into top-contact/bottom-gate OFETs, demonstrating the ongoing exploration of these compounds as organic semiconductors. researchgate.net

The quinoxaline scaffold is an important structural component in materials developed for organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov Its electron-deficient character is a valuable attribute for creating electroluminescent materials. nih.gov The rigid and planar conjugated structure of quinoxaline derivatives contributes to their utility in these applications. nih.gov For example, iridium complexes containing a 6-methoxy-2,3-bis(4-methoxyphenyl)quinoxaline (B14130709) ligand have been studied for their luminescent properties, with electroluminescence maxima observed around 650 nm, demonstrating their potential for red-light emitting devices. isca.me

Catalytic Applications of Quinoxaline-Metal Complexes

Beyond their use in optoelectronics, quinoxaline derivatives are significant in the field of coordination chemistry and catalysis, primarily due to their ability to act as ligands that coordinate with metal ions.

The chelation can involve different parts of the quinoxaline derivative. In some cases, the nitrogen atoms of the quinoxaline ring itself coordinate with the metal. In other systems, such as with 2,3-di(2-pyridyl)quinoxaline ligands, the pyridyl groups attached to the quinoxaline core form a seven-membered chelate ring with platinum(II) ions. rsc.org The electronic properties of the quinoxaline core can influence the reactivity of the resulting metal complex. rsc.org The ability to form stable complexes with transition metals like platinum, palladium, and others highlights the potential of quinoxaline derivatives, including 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, to serve as ligands in catalytic processes, such as in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Despite a comprehensive search for information regarding the catalytic activity of this compound in the specialized copolymerization of carbon dioxide and epoxides, no specific research findings, data, or scholarly articles detailing such an application were found.

The current body of scientific literature does not appear to document the use of this compound as a catalyst for this particular reaction. While the broader field of quinoxaline derivatives has been explored for various chemical applications, and the copolymerization of CO2 and epoxides is a well-studied area with other catalytic systems, a direct link between this specific compound and this catalytic process is not established in the available resources.

Therefore, the requested article section focusing on the catalytic role of this compound in CO2 and epoxide copolymerization cannot be generated based on existing scientific evidence.

Future Research Directions and Unexplored Avenues for 2,3 Bis 3,4 Dimethoxyphenyl Quinoxaline

Innovation in Sustainable and Scalable Synthetic Methodologies

The classical synthesis of 2,3-diarylquinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (a benzil). For 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, this would traditionally involve reacting 1,2-diaminobenzene with 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione. While effective, these methods often rely on harsh acidic catalysts, high temperatures, and extended reaction times, presenting challenges for scalability and environmental sustainability. nih.govnih.gov

Future research must prioritize the development of green and efficient synthetic protocols. A key avenue is the exploration of novel catalytic systems that can operate under milder conditions. This includes solid acid catalysts, reusable heterogeneous catalysts, and metal-organic frameworks (MOFs) which offer high efficiency and ease of separation. bohrium.com Furthermore, unconventional energy sources such as ultrasound and microwave irradiation have shown promise in accelerating quinoxaline (B1680401) synthesis, often leading to higher yields in significantly shorter reaction times. niscpr.res.in Mechanochemical methods, which involve solvent-free grinding of reactants, represent another frontier for sustainable synthesis, minimizing solvent waste and energy consumption. The development of continuous flow processes would also be a major advance, enabling safer, more controlled, and scalable production of the target compound.

| Methodology | Potential Advantages | Key Research Objectives | Relevant Precedents |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Rapid reaction rates, high yields, mild conditions, reduced energy consumption. | Optimization of frequency, power, and solvent system (e.g., ethanol (B145695)/water). | Eco-friendly synthesis of quinoxalines via oxidative cyclization under sonication. niscpr.res.in |

| Microwave-Assisted Synthesis | Dramatic reduction in reaction time, improved yields, high reproducibility. | Screening of reaction parameters and solvent choice to prevent overheating. | General application in accelerating organic reactions. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced waste. | Development of novel solid acid catalysts (e.g., functionalized silica, MOFs). | Use of sulfamic acid-functionalized magnetic nanoparticles as a catalyst. bohrium.com |

| Mechanochemistry (Grinding) | Solvent-free conditions, high atom economy, low energy input. | Investigation of solid-state reaction kinetics and catalyst compatibility. | Solvent-free synthesis of various heterocyclic compounds. |

| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, integration of purification steps. | Design and optimization of a flow reactor setup for the condensation reaction. | Increasingly adopted for fine chemical and pharmaceutical manufacturing. |

Integration of Advanced Machine Learning and AI in Computational Chemistry for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving considerable time and resources. For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable. Future research should leverage the synergy between quantum mechanical calculations, such as Density Functional Theory (DFT), and the predictive power of artificial intelligence (AI) and machine learning (ML).

DFT can be employed to calculate the fundamental electronic and structural properties of the molecule, including its optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential. abechem.com This data can, in turn, be used to train machine learning models. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict macroscopic properties like solubility, thermal stability, and photophysical characteristics. For biological applications, Quantitative Structure-Activity Relationship (QSAR) models can predict potential bioactivity against various targets based on molecular descriptors. researchgate.net Furthermore, generative AI models and retrosynthesis software can be used to propose novel and potentially more efficient synthetic pathways that might be overlooked by chemists.

| Application Area | Computational Tool/Method | Predicted Property / Outcome | Potential Impact |

|---|---|---|---|

| Structural & Electronic Properties | Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, charge distribution, dipole moment. | Foundation for understanding reactivity and potential for electronic materials. |

| Biological Activity Prediction | QSAR Modeling / Molecular Docking | Binding affinity to known drug targets (e.g., kinases, DNA), potential for anticancer or antimicrobial activity. | Prioritizes experimental screening efforts towards the most promising biological targets. researchgate.net |

| Materials Property Prediction | QSPR Modeling | Solubility, melting point, absorption/emission wavelengths, thermal stability. | Guides development for applications in OLEDs, sensors, or polymers. |

| Synthetic Route Discovery | AI-Powered Retrosynthesis Software | Novel and optimized synthetic pathways to the target molecule and its derivatives. | Accelerates the discovery of more efficient and sustainable synthetic methods. |

Discovery of Novel Biological Targets and Elucidation of Undiscovered Mechanisms of Action

The quinoxaline core is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netpharmaceuticaljournal.net The 3,4-dimethoxyphenyl substituents are also found in various biologically active natural products and synthetic drugs. The combination of these pharmacophores in this compound suggests a high probability of discovering novel biological functions.

A crucial future direction is to conduct comprehensive, unbiased biological screening of the compound. This would involve high-throughput screening against a diverse panel of human cancer cell lines, pathogenic bacteria (both Gram-positive and Gram-negative), fungi, and viruses. rsc.orgresearchgate.net Should significant activity be identified, the next critical step is to determine the mechanism of action. For anticancer activity, this would involve assays to assess effects on cell cycle progression, apoptosis induction, and inhibition of key signaling pathways (e.g., kinase inhibition). For antimicrobial activity, determining the minimum inhibitory concentration (MIC) and investigating the mechanism—such as cell wall disruption, protein synthesis inhibition, or DNA interaction—would be paramount. nih.gov Advanced techniques like chemical proteomics and thermal proteome profiling could be employed to identify novel protein binding partners and cellular targets directly.

| Research Area | Experimental Approach | Potential Outcome | Rationale |

|---|---|---|---|

| Anticancer Activity | High-throughput screening against NCI-60 cancer cell line panel. | Identification of selective cytotoxicity against specific cancer types. | Many 2,3-disubstituted quinoxalines exhibit potent anticancer properties. rsc.org |

| Antimicrobial Activity | Broth microdilution assays to determine Minimum Inhibitory Concentration (MIC). | Discovery of activity against clinically relevant bacteria and fungi. | The quinoxaline scaffold is a known antibacterial and antifungal pharmacophore. nih.govresearchgate.net |

| Antiviral Activity | Screening against a panel of viruses (e.g., influenza, herpes simplex, coronaviruses). | Identification of potential leads for antiviral drug development. | Quinoxaline derivatives have reported antiviral effects. nih.gov |

| Mechanism of Action | Cell cycle analysis, apoptosis assays, kinase inhibition profiling, DNA binding studies. | Elucidation of the molecular pathway responsible for any observed bioactivity. | Quinoxalines are known to act via diverse mechanisms, including DNA intercalation and enzyme inhibition. nih.gov |

Development of this compound into Multifunctional Materials and Advanced Devices

Beyond its potential in medicine, the molecular structure of this compound is highly conducive to applications in materials science. The quinoxaline ring is an electron-deficient system, while the methoxy (B1213986) groups on the phenyl rings are electron-donating. This "push-pull" electronic architecture can facilitate intramolecular charge transfer (ICT), a property that is highly desirable for optoelectronic materials. bohrium.com

Future research should focus on a thorough characterization of its photophysical properties, including its UV-Vis absorption and fluorescence emission spectra, quantum yield, and excited-state lifetime. This will determine its potential as a fluorescent probe, an organic light-emitting diode (OLED) emitter, or a component in dye-sensitized solar cells. The planar, aromatic nature of the molecule also suggests it could be a valuable building block (monomer) for the synthesis of π-conjugated polymers. Such polymers could exhibit interesting semiconducting or electroluminescent properties. bohrium.com Further functionalization of the dimethoxyphenyl rings could be explored to tune these properties or to introduce specific functionalities, such as receptor sites for chemical sensing applications.

| Potential Application | Key Properties to Investigate | Experimental Techniques | Rationale for Potential |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, quantum efficiency, color purity (CIE coordinates), thermal stability. | Fabrication of prototype OLED devices, cyclic voltammetry, thermal analysis (TGA/DSC). | Quinoxalines are known electron-transporting materials used in OLEDs. bohrium.com |

| Fluorescent Sensors | Solvatochromism, response to analytes (metal ions, pH), selectivity, sensitivity. | UV-Vis and fluorescence spectroscopy in the presence of various analytes. | ICT character can lead to environmentally sensitive fluorescence. |

| π-Conjugated Polymers | Electrochemical band gap, conductivity, processability, film-forming ability. | Electropolymerization or chemical polymerization (e.g., Suzuki, Stille coupling) followed by characterization. | The rigid, aromatic structure is an excellent monomer candidate. |